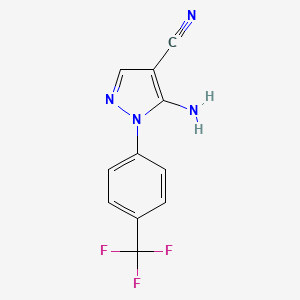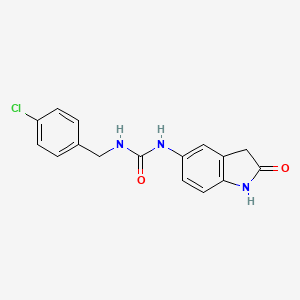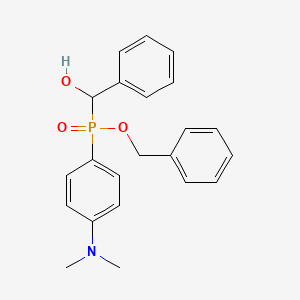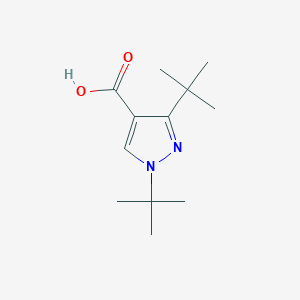
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-1-[4-(トリフルオロメチル)フェニル]-1H-ピラゾール-4-カルボニトリルは、ピラゾールファミリーに属する化学化合物です。この化合物は、アミノ基、トリフルオロメチル基、およびシアン基がピラゾール環に結合していることで特徴付けられます。これは、その重要な生物活性で知られており、さまざまな医薬品や農薬の合成における中間体として頻繁に使用されます。
2. 製法
合成ルートと反応条件
5-アミノ-1-[4-(トリフルオロメチル)フェニル]-1H-ピラゾール-4-カルボニトリルの合成は、通常、次の手順が含まれます。
ジアゾ化: 出発物質である4-(トリフルオロメチル)アニリンは、ジアゾ化されてジアゾニウム塩を形成します。
環化: ジアゾニウム塩は、弱酸性条件下でエチル2,3-ジシアノプロピオネートと反応して、ピラゾール環を形成します。
塩素化: 環状化された生成物は、次に塩素化されてシアン基を導入します。
脱炭酸: 最後のステップは、pHを調整して脱炭酸を誘発し、5-アミノ-1-[4-(トリフルオロメチル)フェニル]-1H-ピラゾール-4-カルボニトリルを生成することです.
工業的製造方法
この化合物の工業的製造方法は、同様の合成ルートに従いますが、大規模生産用に最適化されています。これには、連続フローリアクター、自動制御システム、および効率的な精製技術の使用が含まれており、高収率と高純度が保証されます。
作用機序
5-アミノ-1-[4-(トリフルオロメチル)フェニル]-1H-ピラゾール-4-カルボニトリルの作用機序は、特定の分子標的との相互作用に関与しています。
分子標的: この化合物は、さまざまな生物学的経路に関与する酵素や受容体を標的にしています。
関連する経路: 活性部位に結合することによって酵素活性を阻害したり、リガンド結合ドメインと相互作用することによって受容体機能を調節したりできます.
6. 類似の化合物との比較
類似の化合物
フィプロニル: 5-アミノ-1-[2,6-ジクロロ-4-(トリフルオロメチル)フェニル]-4-トリフルオロメチルスルフィニル-1H-ピラゾール-3-カルボニトリル。
フィプロニルスルホン: 5-アミノ-1-[2,6-ジクロロ-4-(トリフルオロメチル)フェニル]-4-(トリフルオロメチルスルホニル)-1H-ピラゾール-3-カルボニトリル.
独自性
5-アミノ-1-[4-(トリフルオロメチル)フェニル]-1H-ピラゾール-4-カルボニトリルは、ピラゾール環における特定の置換パターンによって、独特の化学的および生物学的特性を有しているため、独自です。 アナログとは異なり、反応性と生物学的標的との相互作用に影響を与える可能性のある追加のハロゲン原子はありません .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile typically involves the following steps:
Diazotization: The starting material, 4-(trifluoromethyl)aniline, undergoes diazotization to form a diazonium salt.
Cyclization: The diazonium salt reacts with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form the pyrazole ring.
Chlorination: The cyclized product is then chlorinated to introduce the cyano group.
Decarboxylation: The final step involves adjusting the pH to induce decarboxylation, yielding 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
5-アミノ-1-[4-(トリフルオロメチル)フェニル]-1H-ピラゾール-4-カルボニトリルは、さまざまな化学反応を起こし、以下が含まれます。
酸化: この化合物は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、シアン基をアミンに変換することができます。
置換: アミノ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
酸化: スルホキシドとスルホン。
還元: アミン。
4. 科学研究への応用
5-アミノ-1-[4-(トリフルオロメチル)フェニル]-1H-ピラゾール-4-カルボニトリルは、幅広い科学研究への応用があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性を研究されています。
医学: 特に酵素阻害剤の設計における、創薬におけるその潜在的な使用が調査されています。
科学的研究の応用
5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.
類似化合物との比較
Similar Compounds
Fipronil: 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-trifluoromethylsulfinyl-1H-pyrazole-3-carbonitrile.
Fipronil Sulfone: 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)-1H-pyrazole-3-carbonitrile.
Uniqueness
5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Unlike its analogs, it lacks additional halogen atoms, which can influence its reactivity and interaction with biological targets .
特性
IUPAC Name |
5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)8-1-3-9(4-2-8)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQATKUECWOPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide](/img/structure/B2764122.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-[2-(1-propan-2-ylpyrazol-4-yl)cyclopropyl]methanone;hydrochloride](/img/structure/B2764124.png)
![4-(tert-butyl)-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2764125.png)
![tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate](/img/structure/B2764126.png)
![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2764128.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2764131.png)
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylcyclopropanesulfonamide](/img/structure/B2764132.png)
![[6-chloro-1-[(3R)-1-(2-morpholin-4-ylethyl)piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2764134.png)


![N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2764140.png)


